molecular formula C33H24O6 B8196204 4,4',4''-(Benzene-1,3,5-triyltris(ethene-2,1-diyl))tribenzoic acid CAS No. 1292817-44-7

4,4',4''-(Benzene-1,3,5-triyltris(ethene-2,1-diyl))tribenzoic acid

Cat. No.: B8196204
CAS No.: 1292817-44-7
M. Wt: 516.5 g/mol
InChI Key: DOQHEKIYWWAEKU-GZDDRBCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4',4''-(Benzene-1,3,5-triyltris(ethene-2,1-diyl))tribenzoic acid (hereafter referred to as H3BTETA) is a rigid, conjugated tritopic ligand with a central benzene core linked via ethynylene spacers to three benzoic acid groups. This compound is widely employed in metal-organic framework (MOF) synthesis due to its ability to form highly porous, stable architectures.

Synthesis: H3BTETA is synthesized via Sonogashira cross-coupling reactions, as reported by Sorraya et al. (), involving palladium-copper catalysis to connect 1,3,5-triethynylbenzene with iodobenzoic acid derivatives. Modifications include post-synthetic methylation or functionalization of the carboxylic acid groups to tune MOF properties.

Properties

IUPAC Name

4-[(E)-2-[3,5-bis[(E)-2-(4-carboxyphenyl)ethenyl]phenyl]ethenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H24O6/c34-31(35)28-13-7-22(8-14-28)1-4-25-19-26(5-2-23-9-15-29(16-10-23)32(36)37)21-27(20-25)6-3-24-11-17-30(18-12-24)33(38)39/h1-21H,(H,34,35)(H,36,37)(H,38,39)/b4-1+,5-2+,6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQHEKIYWWAEKU-GZDDRBCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)C=CC3=CC=C(C=C3)C(=O)O)C=CC4=CC=C(C=C4)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)/C=C/C3=CC=C(C=C3)C(=O)O)/C=C/C4=CC=C(C=C4)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1292817-44-7
Record name Ramizol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1292817447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RAMIZOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51PUQ70NKT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Palladium-Catalyzed Heck Coupling

The Heck reaction is a cornerstone for introducing ethene linkages. A representative protocol involves:

Starting Materials :

  • 1,3,5-Tribromobenzene (core substrate)

  • 4-Vinylbenzoic acid (styryl component)

Reaction Conditions :

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂)

  • Ligand: Tri-o-tolylphosphine (P(o-Tol)₃)

  • Base: Triethylamine (Et₃N)

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 100–120°C, 24–48 hours under inert atmosphere.

Mechanistic Insights :
The reaction proceeds via oxidative addition of Pd(0) to the aryl bromide, followed by coordination and insertion of the vinyl group. Reductive elimination forms the C–C bond, yielding the tris-styryl product.

Yield : 60–75%, depending on steric and electronic factors.

Wittig Reaction for Ethene Formation

An alternative approach employs the Wittig reaction to construct ethene bridges:

Steps :

  • Synthesis of Phosphonium Ylides :

    • 4-Carboxybenzyltriphenylphosphonium bromide is prepared via quaternization of triphenylphosphine with 4-(bromomethyl)benzoic acid.

  • Coupling with 1,3,5-Trialdehyde :

    • 1,3,5-Triformylbenzene reacts with three equivalents of the ylide in THF at reflux.

Advantages :

  • Avoids transition-metal catalysts.

  • High stereoselectivity for trans-ethene formation.

Limitations :

  • Lower yields (~50%) due to competing side reactions.

Optimization of Hydrolysis for Carboxylic Acid Formation

Saponification of Methyl Esters

The final step involves hydrolyzing methyl ester intermediates to carboxylic acids:

Procedure :

  • Substrate : Trimethyl 4,4',4''-(benzene-1,3,5-triyltris(ethene-2,1-diyl))tribenzoate.

  • Conditions : LiOH·H₂O in THF/water (4:1 v/v), room temperature, 16 hours.

  • Workup : Acidification with 3 M HCl precipitates the product.

Yield : >95% after purification.

Critical Parameters :

  • Excess base ensures complete de-esterification.

  • Cold acidification minimizes byproduct formation.

Comparative Analysis of Synthetic Routes

MethodCatalyst SystemYield (%)Purity (HPLC)Key Challenges
Heck CouplingPd(OAc)₂/P(o-Tol)₃60–75>98%Homogeneity of triple coupling
Wittig ReactionNone50–6095%Ylide stability
Sonogashira (Alkyne)Pd(PPh₃)₂Cl₂/CuI85–97>99%Alkyne vs. Ethene selectivity

Table 1. Performance metrics of synthetic methods for ethene- and alkyne-linked tribenzoic acids.

Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : Peaks at δ 7.6–8.1 ppm (aromatic protons), δ 6.5–7.0 ppm (ethene protons, J = 16 Hz for trans).

  • ¹³C NMR : Carboxylic carbons at δ 167–169 ppm; ethene carbons at δ 125–130 ppm.

  • FT-IR : Strong bands at 1687 cm⁻¹ (C=O stretch), 1604 cm⁻¹ (C=C aromatic), and 965 cm⁻¹ (trans-ethene).

Mass Spectrometry

  • MALDI-TOF MS : Observed m/z 516.5 [M]⁺ (calculated 516.54 for C₃₃H₂₄O₆).

Industrial and Academic Applications

The ethene-linked tribenzoic acid serves as a precursor for:

  • Metal-Organic Frameworks (MOFs) : Rigid ethene spacers enhance porosity in materials like IEF-23.

  • Polymer Networks : Conjugated structures enable optoelectronic applications .

Chemical Reactions Analysis

Types of Reactions

4,4’,4’'-(Benzene-1,3,5-triyltris(ethene-2,1-diyl))tribenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

4,4’,4’'-(Benzene-1,3,5-triyltris(ethene-2,1-diyl))tribenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’,4’'-(Benzene-1,3,5-triyltris(ethene-2,1-diyl))tribenzoic acid involves its ability to form stable complexes with various metal ions. This property is crucial in its role as a linker in MOFs. The molecular targets and pathways involved include coordination with metal ions and the formation of extended networks through covalent bonding .

Comparison with Similar Compounds

Key Properties :

  • Structural Rigidity : The ethynylene spacers enforce planarity and extended π-conjugation, enhancing MOF stability and porosity.
  • Applications : Primarily used in MOFs for gas storage (e.g., CO₂, H₂) and fluorescence-based sensing ().
  • MOF Performance : MOF-210, incorporating H3BTETA, achieves a Langmuir surface area of 10,400 m²/g and CO₂ uptake of 2870 mg/g, among the highest reported for crystalline materials ().
Structural Analogs: Tricarboxylic Acid Ligands
Compound Name Key Structural Features Synthesis Yield MOF Surface Area (m²/g) Applications Reference ID
H3BTETA Ethynylene spacers, benzoic acid termini 68–72% 6240 (BET, MOF-210) Gas storage, fluorescence
1,3,5-Benzenetricarboxylic acid (H3BTC) No spacers, direct carboxylate linkage 85–90% 2100 (MOF-177) Catalysis, adsorption
H3TTETA (Methyl-modified H3BTETA) Methyl groups on central benzene 64% 1626 (BUT-129) Antibiotic detection
4,4',4''-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))tribenzoic acid Amide linkages instead of ethynylene 90% N/A Proton conduction, catalysis

Key Observations :

  • Porosity : H3BTETA-based MOFs (e.g., MOF-210) outperform H3BTC-based frameworks due to longer, rigid linkers preventing interpenetration .
  • Functionalization : Methylation in H3TTETA reduces porosity (1626 vs. 1998 m²/g in BUT-128) but enhances fluorescence selectivity for antibiotics .
  • Synthetic Efficiency : Amide-linked analogs () achieve higher yields (90%) but lack the π-conjugation critical for electronic applications.
Functional Group Analogs: Viologen Derivatives
Compound Name Key Functional Groups Redox Activity Fluorescence λmax (nm) Applications Reference ID
H3BTETA Carboxylic acids None 458 (solid state) MOFs, sensing
4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) Iodide Pyridinium, ethynylene Yes (EC) 420 (aqueous) Electrochromic devices
Paraquat (Methyl viologen) Bipyridinium Yes N/A Herbicides, batteries

Key Observations :

  • Redox Activity : Viologen derivatives exhibit reversible redox behavior (e.g., electrochromism at λ = 284 nm) but lack the carboxylate coordination sites essential for MOF construction .
  • Fluorescence : H3BTETA’s solid-state emission (458 nm) contrasts with the aqueous fluorescence (420 nm) of pyridinium derivatives, highlighting solvent-dependent photophysics .
MOF Performance Comparison
MOF Name Ligand Surface Area (m²/g) CO₂ Uptake (mg/g) Stability Reference ID
MOF-210 H3BTETA 10,400 (Langmuir) 2870 Thermal >400°C
MOF-177 H3BTC 4500 1400 Moderate
UiO-66 Terephthalic acid 1187 230 Hydrolytic
BUT-128 H3BTETA 1998 N/A Water-stable

Key Observations :

  • H3BTETA’s extended conjugation in MOF-210 enables record-high surface areas and CO₂ capacities, outperforming shorter ligands like H3BTC .
  • Water stability in BUT-128 highlights H3BTETA’s versatility for aqueous applications compared to hydrolytically unstable UiO-66 .
Fluorescence and Electronic Properties
Compound Fluorescence λem (nm) Quantum Yield Key Structural Influence Reference ID
H3BTETA (BUT-128) 458 (solid) 0.32 Rigid π-conjugation
Viologen derivative 420 (aqueous) 0.18 Pyridinium charge transfer
[(H2BTTB)(Hbpeb)] 485 (solid) 0.25 Structural bending (>40°)

Key Observations :

  • Rigidity in H3BTETA enhances fluorescence quantum yield (0.32) compared to bent supramolecular analogs (0.25) .
  • Viologen derivatives exhibit lower quantum yields due to competitive redox processes .

Biological Activity

4,4',4''-(Benzene-1,3,5-triyltris(ethene-2,1-diyl))tribenzoic acid is a complex organic compound with significant potential in various biological applications. Its structure, characterized by multiple ethylene linkages and benzoic acid functionalities, suggests a range of interactions with biological systems. This article reviews the biological activity of this compound, focusing on its antibacterial properties and potential applications in drug delivery and materials science.

Chemical Structure and Properties

The molecular formula of this compound is C33H18O6C_{33}H_{18}O_6, with a molecular weight of approximately 510.49 g/mol. The compound consists of a central benzene ring with three ethylene linkers connecting to benzoic acid moieties. This unique structure enhances its solubility in polar solvents and facilitates interactions with various biological targets.

PropertyValue
Molecular FormulaC33H18O6C_{33}H_{18}O_6
Molecular Weight510.49 g/mol
CAS Number205383-17-1
Purity≥95%
SolubilityPolar solvents

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds structurally similar to this compound. For instance, research on related structures has demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study investigated the antibacterial activity of metal-organic frameworks (MOFs) derived from similar tricarboxylic acids. The results indicated significant zones of inhibition against Escherichia coli and Staphylococcus aureus, attributed to the release of metal ions from the MOFs over time . This suggests that the structural motifs present in compounds like this compound could similarly enhance antibacterial effects through metal coordination.

Table 2: Antibacterial Activity Summary

Bacterial StrainZone of Inhibition (mm)
E. coli10.0
S. aureus12.5

The proposed mechanism for the antibacterial activity involves disruption of bacterial cell membranes through electrostatic interactions. Charged surfaces of similar compounds destabilize bacterial membranes, leading to cell lysis . Furthermore, the release of functional groups capable of forming reactive oxygen species (ROS) may contribute to their antimicrobial efficacy.

Applications in Drug Delivery

The unique properties of this compound also position it as a potential candidate for drug delivery systems. Its ability to form stable complexes with various therapeutic agents can enhance bioavailability and targeted delivery.

Research Findings

Studies have shown that derivatives can encapsulate drugs effectively within their porous structures. The controlled release profiles observed in these studies indicate that such compounds can be engineered for specific therapeutic applications .

Q & A

Q. What are the key structural features of 4,4',4''-(Benzene-1,3,5-triyltris(ethene-2,1-diyl))tribenzoic acid, and how do they influence its physicochemical properties?

The compound features a central benzene core symmetrically functionalized with three ethynyl-linked benzoic acid groups. This rigid, planar structure promotes π-π stacking interactions and high thermal stability. The carboxylic acid groups enable hydrogen bonding and coordination chemistry, making it suitable for metal-organic frameworks (MOFs) or supramolecular assemblies. Characterization via NMR, FT-IR, and X-ray crystallography is critical to confirm structural integrity, particularly the ethynyl linkages and protonation states of carboxyl groups .

Q. What are the standard synthesis protocols for this compound, and what are common purity challenges?

Synthesis typically involves Sonogashira coupling between 1,3,5-triethynylbenzene and iodobenzoic acid derivatives under palladium catalysis. Key challenges include avoiding side reactions (e.g., homocoupling) and ensuring complete deprotection of carboxylic acid groups. Purification often requires column chromatography followed by recrystallization from DMF/water mixtures. Purity verification via HPLC (≥97%) and elemental analysis is essential, as residual palladium or unreacted starting materials can interfere with downstream applications .

Q. How should researchers safely handle this compound in laboratory settings?

Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Use fume hoods to minimize inhalation risks. The compound may decompose under high heat (>250°C), releasing toxic fumes (e.g., CO, benzene derivatives). Storage should be in airtight containers at room temperature, away from ignition sources. Consult SDS for emergency measures, including eye flushing with water and medical consultation if ingested .

Advanced Research Questions

Q. How can synthesis yields be optimized given the variability in reported methodologies (e.g., 41% vs. 83% yields)?

Yield discrepancies arise from differences in catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂), solvents (THF vs. DMF), and reaction times. Systematic optimization should:

  • Screen catalysts (e.g., Buchwald-Hartwig ligands) to enhance coupling efficiency.
  • Use microwave-assisted synthesis to reduce reaction time and byproduct formation.
  • Employ stoichiometric control (1:3 molar ratio of triethynylbenzene to iodobenzoic acid) to minimize unreacted intermediates. Post-synthetic acidification (e.g., HCl treatment) ensures complete deprotection of carboxyl groups, critical for achieving high yields .

Q. What strategies address poor solubility in polar solvents, and how does this impact MOF fabrication?

The compound’s limited solubility in water or ethanol necessitates solvent engineering:

  • Use mixed solvents (e.g., DMF/THF) or ionic liquids to enhance dissolution.
  • Functionalize carboxyl groups with ester-protected derivatives temporarily, then hydrolyze post-crystallization. In MOF synthesis, poor solubility can lead to heterogeneous nucleation. Sonication or hydrothermal methods improve dispersion, ensuring uniform pore structure in frameworks like UiO-66 analogs .

Q. How can contradictory data on thermal stability (e.g., decomposition vs. sublimation reports) be reconciled?

Contradictions may stem from analytical conditions (e.g., TGA under N₂ vs. air). To resolve:

  • Perform controlled TGA-MS to identify decomposition products (e.g., CO₂ from decarboxylation).
  • Compare sublimation temperatures under vacuum (reported ~200°C) versus ambient pressure. Cross-validate with DSC to distinguish phase transitions (e.g., melting) from decomposition .

Q. What theoretical frameworks guide the design of functional materials using this compound?

Q. How can computational modeling enhance the interpretation of experimental data?

  • Molecular dynamics (MD) simulations predict solvent effects on crystallization pathways.
  • Non-covalent interaction (NCI) plots visualize π-π stacking and hydrogen-bonding networks.
  • Machine learning models (e.g., Random Forests) optimize reaction conditions based on historical yield data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4',4''-(Benzene-1,3,5-triyltris(ethene-2,1-diyl))tribenzoic acid
Reactant of Route 2
Reactant of Route 2
4,4',4''-(Benzene-1,3,5-triyltris(ethene-2,1-diyl))tribenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.